molecular formula C22H19ClN2O3S B3677141 N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-ethoxybenzamide

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-ethoxybenzamide

Cat. No.: B3677141
M. Wt: 426.9 g/mol
InChI Key: OOROOEBBQRTISQ-UHFFFAOYSA-N
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Description

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-ethoxybenzamide is a synthetic organic compound with the molecular formula C21H18ClNO3 It is known for its unique chemical structure, which includes a chlorophenoxy group and an ethoxybenzamide moiety

Properties

IUPAC Name

N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-2-27-20-5-3-4-15(14-20)21(26)25-22(29)24-17-8-12-19(13-9-17)28-18-10-6-16(23)7-11-18/h3-14H,2H2,1H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOROOEBBQRTISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-ethoxybenzamide typically involves the reaction of 4-(4-chlorophenoxy)aniline with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at room temperature or under reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-ethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting cell signaling and function.

Comparison with Similar Compounds

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-ethoxybenzamide can be compared with other similar compounds, such as:

    N-{[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl-3-ethoxybenzamide: Similar structure but with an amino group instead of a carbamothioyl group.

    N-{[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl-4-ethoxy-3-nitrobenzamide: Contains a nitro group, which may impart different chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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